molecular formula C11H13N3O3 B3878732 N'-(4-nitrobenzylidene)-N-propylformic hydrazide

N'-(4-nitrobenzylidene)-N-propylformic hydrazide

Cat. No.: B3878732
M. Wt: 235.24 g/mol
InChI Key: OQMLNPBLAZOGPF-XYOKQWHBSA-N
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Description

“N’-(4-nitrobenzylidene)-N-propylformic hydrazide” is a chemical compound that belongs to the class of hydrazide-hydrazones . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of hydrazide-hydrazones like “N’-(4-nitrobenzylidene)-N-propylformic hydrazide” typically involves the heating of appropriate hydrazides of carboxylic or heterocarboxylic acids with different aldehydes or ketones in various organic solvents like ethanol, methanol, or butanol . For instance, 4-hydroxybenzohydrazide can be prepared from methylparaben treated with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “N’-(4-nitrobenzylidene)-N-propylformic hydrazide” can be confirmed by spectral methods . In the IR spectra, three characteristic bands are observed. The peaks around 1550 cm-1 correspond to the presence of C=N group. Carbonyl group (C=O) gives a characteristic band around 1650 cm-1, whereas the NH group can be found in the area around 3050 cm-1 .


Chemical Reactions Analysis

Hydrazone bond formation is a versatile reaction employed in several research fields. It is one of the most popular reversible reactions in dynamic combinatorial chemistry . Under physiological conditions, hydrazone exchange benefits from the addition of a nucleophilic catalyst . Rigorous kinetic analyses demonstrate that imine formation with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives proceeds with unprecedented third-order kinetics in which the aldehyde consistently shows a partial order of two .

Mechanism of Action

Hydrazide-hydrazones display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . The mechanism of action of these compounds is not fully understood, but it is suggested that they may act as Ca2+ scavengers depending on the nature of the aryl moiety .

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-N-propylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-2-7-13(9-15)12-8-10-3-5-11(6-4-10)14(16)17/h3-6,8-9H,2,7H2,1H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLNPBLAZOGPF-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C=O)N=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(C=O)/N=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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